molecular formula C17H15FN4O2 B2842473 6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 899943-37-4

6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

カタログ番号: B2842473
CAS番号: 899943-37-4
分子量: 326.331
InChIキー: VVMGGRMFJVECBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 4-fluorobenzyl group at position 6 and a 4-methoxyphenylamino group at position 2. The para-fluorine on the benzyl moiety and the methoxy group on the aniline substituent likely influence its electronic properties, solubility, and bioactivity.

特性

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMGGRMFJVECBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Physicochemical Properties

Property Value
CAS Number 899943-37-4
Molecular Formula $$ \text{C}{17}\text{H}{15}\text{FN}4\text{O}2 $$
Molecular Weight 326.32 g/mol
Density Not reported
Melting Point Not reported
Boiling Point Not reported

Synthetic Pathways and Methodological Considerations

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity : Ensuring proper orientation of substituents during cyclization.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures could isolate the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for the target compound are unavailable, analogous 1,2,4-triazin-5-ones exhibit characteristic signals:

  • $$ ^1\text{H} $$ NMR :
    • Aromatic protons in the 7.0–8.5 ppm range for fluorobenzyl and methoxyphenyl groups.
    • NH protons (if present) between 5.0–6.0 ppm.
  • $$ ^{13}\text{C} $$ NMR :
    • Carbonyl (C=O) resonance near 165–175 ppm.
    • Fluorinated aromatic carbons at 115–125 ppm (J coupling ~245 Hz).

Mass Spectrometry

The molecular ion peak $$[M+H]^+$$ at m/z 327.3 aligns with the molecular weight of 326.32. Fragmentation patterns would likely include losses of $$ \text{CH}2\text{C}6\text{H}4\text{F} $$ (123 Da) and $$ \text{NH}2\text{C}6\text{H}4\text{OCH}_3 $$ (138 Da).

Crystallographic Insights

Although no crystal structure data exist for this compound, related compounds provide structural benchmarks. For example:

  • The title compound in Dolzhenko et al. crystallized in a monoclinic system with space group P2₁/c and unit cell parameters $$ a = 7.2944(3) $$ Å, $$ b = 12.2032(5) $$ Å, $$ c = 18.1070(7) $$ Å, and $$ \beta = 95.807(4)^\circ $$.
  • Hydrogen bonding networks (N–H⋯O/F) stabilize the crystal lattice, as seen in N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Synthetic Comparison

Compound Synthesis Method Biological Activity Reference
6-(4-Fluorobenzyl)-3-((4-methoxyphenyl)amino)-... Inferred cyclocondensation Not reported
3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-... Hydrazide cyclization with POCl₃ p38 MAPK inhibition
2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-... Guanidine cyclocondensation Antimicrobial

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially yielding reduced triazine derivatives or hydrogenated aromatic rings.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) at the fluorobenzyl group and electrophilic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can lead to a variety of substituted triazine compounds with different functional groups.

科学的研究の応用

6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, apoptosis, and other cellular processes.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name / Substituents Biological Activity Key Findings References
4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b) Antibacterial, antibiofilm Para-fluoro group enhances activity against E. coli (IR 87%, MIC 3.90 µg/mL) and biofilm inhibition (87.4%) .
6-(tert-Butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin) Herbicidal Inhibits photosynthesis in weeds; aliphatic substituents (tert-butyl) confer herbicidal properties .
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) Anticancer Hydroxypropylthio group improves cytotoxicity against cancer cell lines .
6-(4-Fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (Target) Hypothesized antimicrobial Methoxy group may enhance solubility; fluoro-benzyl could mimic 20b’s biofilm inhibition .

Functional Group Contributions

  • 4-Fluorobenzyl Group : Compounds with para-fluoro aromatic substituents (e.g., 20b) exhibit potent antibacterial and antibiofilm activities due to enhanced electron-withdrawing effects and target binding .
  • 4-Methoxyphenylamino Group: Methoxy substituents improve solubility and may facilitate hydrogen bonding, as seen in acylhydrazone derivatives with methoxybenzylidene groups (e.g., compound 16 in ) .
  • Triazinone Core: The 1,2,4-triazin-5-one scaffold is versatile, with substituents dictating application—aliphatic groups (e.g., tert-butyl) favor herbicidal activity, while aromatic/heteroaromatic groups (e.g., thienylvinyl) enhance anticancer or antimicrobial effects .

Activity Contrasts

  • Antimicrobial vs. Herbicidal Activity: Herbicidal Triazinones: Metribuzin (tert-butyl, methylthio) and rimsulfuron (sulfonylurea linkage) inhibit photosynthesis or amino acid biosynthesis . Antimicrobial Triazinones: Schiff bases (e.g., 20b) and thiadiazole-fused derivatives (e.g., ) disrupt bacterial membranes or biofilm formation .
  • Role of Halogens : Fluorine at the para position (20b) improves antibacterial potency, while chlorine/trifluoromethyl groups enhance antifungal activity .

Physicochemical Properties

  • Stability: Aromatic substituents (e.g., 4-fluorobenzyl) may confer metabolic stability over aliphatic analogues like isomethiozin (isobutylideneamino group) .

Q & A

Q. What are the common synthetic routes for 6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes. For example:

Step 1 : React 3-amino-1,2,4-triazole with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the triazine core.

Step 2 : Introduce the 4-methoxyphenylamino group via nucleophilic substitution under reflux conditions in ethanol .

  • Optimization : Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)
14-Fluorobenzyl chloride, K₂CO₃DMF80°C65–70
24-Methoxyaniline, EtOHEthanolReflux50–55

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorobenzyl and methoxyphenyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.12) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for absolute configuration .

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Methodological Answer : Prioritize assays aligned with triazine derivatives' known activities:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition).

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR or DHFR). Focus on fluorobenzyl and methoxyphenyl interactions with hydrophobic pockets .
  • QSAR Modeling : Train models on triazine derivatives’ IC₅₀ data to prioritize substituents (e.g., electron-withdrawing groups at position 6) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

Q. How to resolve contradictions in reported biological activity data for triazine derivatives?

  • Methodological Answer :
  • Variable Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies.
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorobenzyl groups correlate with improved antimicrobial activity) .
  • Dose-Response Validation : Repeat conflicting assays with standardized protocols (e.g., CLSI guidelines for MIC) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to improve solubility.
  • CYP450 Inhibition Assays : Screen for metabolic liabilities using human liver microsomes .
  • Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal effects?

  • Methodological Answer :
  • Hypothesis 1 : Variability in cell membrane permeability due to substituent lipophilicity (logP). Use Caco-2 assays to measure permeability .
  • Hypothesis 2 : Off-target effects masking efficacy. Perform kinome-wide profiling (e.g., KinomeScan) .
  • Resolution : Conduct head-to-head comparisons using identical cell lines and protocols .

Theoretical Framework Integration

Q. How to align mechanistic studies with existing triazine pharmacology theories?

  • Methodological Answer :
  • Literature Mining : Use tools like CiteSpace to map trends in triazine research (e.g., kinase vs. protease targeting) .
  • Pathway Analysis : Link activity data to pathways (e.g., apoptosis via Bcl-2 modulation) using KEGG .
  • Validation : Knockdown putative targets (CRISPR) to confirm mechanistic hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。